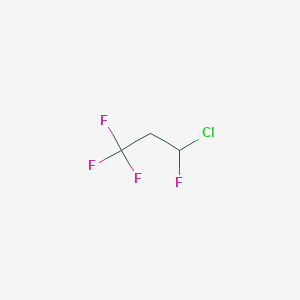

3-氯-1,1,1,3-四氟丙烷

描述

3-Chloro-1,1,1,3-tetrafluoropropane is a useful reagent for the fluorination of chloropropenes . It appears as a colorless, odorless, nonflammable liquid .

Synthesis Analysis

The synthesis of 3-Chloro-1,1,1,3-tetrafluoropropane involves the fluorination of 1-Propene, 1,3,3,3-tetrachloro- and 1,1,3,3-TETRACHLOROPROPENE . The method of density functional theory (DFT) at B3LYP/6-311++G (d, p) level was employed to estimate the standard enthalpy of formation ΔfHm⊖, the standard Gibbs free energy of formation ΔfGm⊖, and the isobaric heat capacity Cp, m of some compounds during the synthesis .Molecular Structure Analysis

The molecular formula of 3-Chloro-1,1,1,3-tetrafluoropropane is C3H3ClF4 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

3-Chloro-1,1,1,3-tetrafluoropropane is chemically inert in many situations, but can react violently with strong reducing agents such as the very active metals and the active metals . It undergoes oxidation with strong oxidizing agents and under extremes of temperature . The reaction products are hydrochloric acid (HCl), chlorine atom (Cl), and hydrogen fluoride (HF) gas .Physical And Chemical Properties Analysis

3-Chloro-1,1,1,3-tetrafluoropropane has a molecular weight of 150.50 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 42.6±8.0 °C at 760 mmHg, and a vapour pressure of 401.8±0.1 mmHg at 25°C .科学研究应用

Dehydrohalogenation Catalyst

3-Chloro-1,1,1,3-tetrafluoropropane can be used as a substrate in dehydrohalogenation reactions . This process involves the removal of a halogen atom and a hydrogen atom from the molecule. Nanoscopic metal fluorides such as AlF3, MgF2, CaF2, SrF2, and BaF2 have been used as catalysts for this reaction .

Dehydrofluorination Catalyst

In addition to dehydrohalogenation, 3-Chloro-1,1,1,3-tetrafluoropropane can also be used in dehydrofluorination reactions . This is a type of elimination reaction where a molecule of HF is removed from the substrate .

Research on Metal Fluoride Catalysts

The compound has been used in studies investigating the properties of metal fluoride catalysts . These catalysts are prepared using the fluorolytic sol–gel synthesis .

Vapor-Liquid Equilibrium Studies

3-Chloro-1,1,1,3-tetrafluoropropane has been used in studies investigating the vapor-liquid equilibrium (VLE) of binary systems . These studies are important for understanding the thermodynamic properties of mixtures, which is crucial for processes like distillation .

Refrigeration Technology

The compound has potential applications in refrigeration technology . Hydrofluoro-olefins (HFOs), which include 3-Chloro-1,1,1,3-tetrafluoropropane, are being considered as environmentally friendly alternatives to existing hydrofluorocarbons (HFCs) due to their low global warming potential and zero ozone-depletion potential .

Industrial Preparation of HFOs

3-Chloro-1,1,1,3-tetrafluoropropane is involved in the industrial preparation of HFOs . The development of efficient and eco-friendly methods for the production of HFOs is a subject of intense study in the chemical industry .

作用机制

Target of Action

3-Chloro-1,1,1,3-tetrafluoropropane is primarily used as a reagent for the fluorination of chloropropenes . Chloropropenes are a group of organic compounds that are used in various chemical reactions. The role of 3-Chloro-1,1,1,3-tetrafluoropropane in these reactions is to introduce fluorine atoms into the chloropropene molecules .

Result of Action

The primary result of the action of 3-Chloro-1,1,1,3-tetrafluoropropane is the fluorination of chloropropenes . This can lead to the formation of new compounds with different properties. The specific molecular and cellular effects of these new compounds would depend on their structure and properties.

安全和危害

3-Chloro-1,1,1,3-tetrafluoropropane is poisonous by inhalation . It emits toxic fumes of chlorine and fluorine when heated to decomposition . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

3-chloro-1,1,1,3-tetrafluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClF4/c4-2(5)1-3(6,7)8/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOMEYREADWKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70382022 | |

| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-1,1,1,3-tetrafluoropropane | |

CAS RN |

149329-29-3 | |

| Record name | 3-chloro-1,1,1,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70382022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary focus of the research regarding 3-chloro-1,1,1,3-tetrafluoropropane in the provided abstract?

A1: The research focuses on a specific chemical process: the dehydrofluorination of 3-chloro-1,1,1,3-tetrafluoropropane to produce 1-chloro-3,3,3-trifluoropropene (HCFC-1233zd). [] This process aims to achieve a high selectivity of HCFC-1233zd using steam vapor as the reaction medium and a specific, yet undisclosed, catalyst. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)

![2-[methyl-[(E)-3-pyridin-3-ylprop-2-enoyl]amino]acetic acid](/img/structure/B116031.png)